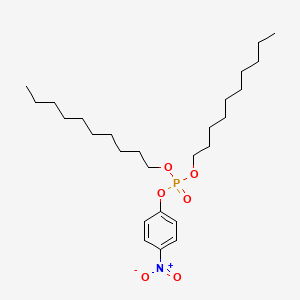
Didecyl 4-nitrophenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecyl 4-nitrophenyl phosphate is an organophosphate compound characterized by the presence of two decyl groups and a 4-nitrophenyl group attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didecyl 4-nitrophenyl phosphate typically involves the esterification of 4-nitrophenyl phosphate with decanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or a suitable base, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Didecyl 4-nitrophenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of 4-nitrophenol and didecyl phosphate.
Nucleophilic Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, resulting in the formation of substituted products.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions, with water as the reagent.
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, and the reactions are often conducted in organic solvents such as dichloromethane or ethanol.
Major Products
Hydrolysis: Produces 4-nitrophenol and didecyl phosphate.
Nucleophilic Substitution: Yields substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Didecyl 4-nitrophenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphate ester hydrolysis.
Biology: Employed in enzymatic studies to investigate the activity of phosphatases and other enzymes involved in phosphate metabolism.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of didecyl 4-nitrophenyl phosphate involves the interaction of its phosphate group with various molecular targets. In enzymatic reactions, the compound acts as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond, releasing 4-nitrophenol and didecyl phosphate. The molecular pathways involved include the formation of a pentacoordinate phosphorane intermediate during the hydrolysis process .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-nitrophenyl phosphate: Similar structure but with ethyl groups instead of decyl groups.
Dimethyl 4-nitrophenyl phosphate: Contains methyl groups instead of decyl groups.
Bis(4-nitrophenyl) phosphate: Features two 4-nitrophenyl groups attached to the phosphate moiety.
Uniqueness
Didecyl 4-nitrophenyl phosphate is unique due to the presence of long decyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for use in industrial applications where longer alkyl chains are advantageous.
Properties
CAS No. |
194425-89-3 |
|---|---|
Molecular Formula |
C26H46NO6P |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
didecyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C26H46NO6P/c1-3-5-7-9-11-13-15-17-23-31-34(30,32-24-18-16-14-12-10-8-6-4-2)33-26-21-19-25(20-22-26)27(28)29/h19-22H,3-18,23-24H2,1-2H3 |
InChI Key |
GOVBSCLWGZFXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(OCCCCCCCCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















